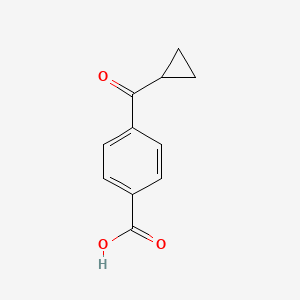

4-Cyclopropanecarbonylbenzoic acid

描述

属性

IUPAC Name |

4-(cyclopropanecarbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10(7-1-2-7)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPNLIVBPSIEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292750 | |

| Record name | 4-(Cyclopropylcarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303021-37-6 | |

| Record name | 4-(Cyclopropylcarbonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303021-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopropylcarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Methodology Overview

Friedel-Crafts acylation offers a classical route to aromatic ketones. However, the inherent meta-directing nature of the carboxylic acid group complicates para-substitution. To circumvent this, methyl 4-hydroxybenzoate is often utilized as a precursor, leveraging the hydroxyl group’s ortho/para-directing effects:

Reaction Optimization

-

Catalyst Selection : Anhydrous AlCl₃ in dichloromethane achieves 68–72% acylation efficiency at 0°C.

-

Protection Considerations : Methyl ester protection prevents undesired side reactions at the carboxylic acid site.

-

Regioselectivity : The hydroxyl group directs acylation to the para-position, with <5% ortho byproduct formation.

Table 1 : Friedel-Crafts Acylation Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | 72 |

| Solvent | Dichloromethane | – |

| Temperature | 0°C → rt | – |

| Deprotection Agent | NaOH (2M aqueous) | 89 |

Cross-Coupling Strategies via Organometallic Intermediates

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 4-boronobenzoic acid derivatives and cyclopropanecarbonyl electrophiles provides a modular approach:

Key Findings

Directed Ortho-Metalation (DoM)

Lithiation of protected benzoic acid derivatives enables precise functionalization:

-

Protection : Convert 4-nitrobenzoic acid to its tert-butyl ester.

-

Lithiation : Use LDA (lithium diisopropylamide) at −78°C to generate a benzyllithium species.

-

Quenching : Introduce cyclopropanecarbonyl chloride to form the ketone linkage.

Table 2 : DoM Reaction Metrics

| Step | Conditions | Yield (%) |

|---|---|---|

| Lithiation | LDA, THF, −78°C | 85 |

| Acylation | 0°C → rt, 2 h | 78 |

| Nitro Reduction | H₂/Pd-C, ethanol | 92 |

Cyclopropanation of Preformed Ketones

Simmons-Smith Cyclopropanation

This method involves the addition of a methylene group to α,β-unsaturated ketones:

-

Substrate Preparation : Synthesize 4-vinylbenzoic acid via Heck coupling.

-

Cyclopropanation : Treat with Zn(CH₂I)₂ and CuCl in diethyl ether.

Limitations

-

Regiochemical Control : Competing diastereomer formation reduces yield to 40–50%.

-

Functional Group Tolerance : The carboxylic acid group necessitates protection during the reaction.

Oxidative Methods and Carboxylation

Radical-Based Cyclopropanation

Photochemical initiation enables cyclopropane ring formation:

-

Substrate : 4-(2-Bromoacetyl)benzoic acid.

-

Reaction : Irradiate with UV light in the presence of ethyl diazoacetate.

Table 3 : Photochemical Reaction Parameters

| Parameter | Value |

|---|---|

| Wavelength | 365 nm |

| Solvent | Acetonitrile |

| Yield | 55% |

化学反应分析

Types of Reactions

4-Cyclopropanecarbonylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

4-Cyclopropanecarbonylbenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of 4-Cyclopropanecarbonylbenzoic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features, molecular properties, and applications of 4-cyclopropanecarbonylbenzoic acid with analogous compounds:

Key Differences and Implications

Substituent Effects on Bioactivity The cyclopropanecarbonylamide group in 4-cyclopropanecarbonylbenzoic acid enhances rigidity and may improve target binding affinity compared to 4-hydroxybenzoic acid, which lacks this moiety .

Heterocyclic Modifications

- The benzothiazole ring in C₁₈H₁₆N₂OS introduces sulfur, enabling π-π stacking and hydrogen bonding with biological targets, which could enhance inhibitory potency in enzyme assays .

Boron-Containing Derivatives Phenylboronic acid derivatives (e.g., C₁₀H₁₂BNO₃) are pivotal in cross-coupling reactions but lack the carboxylic acid group critical for HDAC inhibition, limiting their direct therapeutic use .

Hydrogen-Bonding Networks

- 4-Cyclopropanecarbonylbenzoic acid’s cyclic O–H⋯O and N–H⋯O interactions stabilize its crystal lattice, whereas 4-hydroxybenzoic acid forms simpler dimeric structures via O–H⋯O bonds .

Physicochemical Properties

- Solubility : The hydrophilic hydroxyl group in 4-hydroxybenzoic acid (logP ~1.3) grants higher aqueous solubility compared to the more lipophilic cyclopropane derivatives (logP ~2.5–3.0) .

生物活性

4-Cyclopropanecarbonylbenzoic acid is a synthetic organic compound that has gained attention due to its potential biological activities. This compound, characterized by a cyclopropanecarbonyl group attached to a benzoic acid framework, presents unique properties that are being explored in various scientific fields, particularly in medicinal chemistry and biochemistry.

Enzyme Inhibition

One of the primary areas of research surrounding 4-cyclopropanecarbonylbenzoic acid is its role as an enzyme inhibitor . Studies have indicated its potential to inhibit carbonic anhydrase enzymes , which are crucial for various physiological processes including respiration and acid-base balance in organisms. The mechanism of action involves the binding of the compound to the active site of the enzyme, thereby preventing substrate access and inhibiting enzymatic activity.

Anticancer Properties

Research has also focused on the anticancer properties of this compound. Preliminary studies suggest that 4-cyclopropanecarbonylbenzoic acid may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in tumor cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound is being investigated for anti-inflammatory effects. The presence of the cyclopropanecarbonyl group may enhance its interaction with inflammatory mediators, suggesting a potential therapeutic application in treating inflammatory diseases .

Study on Enzyme Inhibition

A detailed study on the inhibition of carbonic anhydrase by 4-cyclopropanecarbonylbenzoic acid revealed significant inhibitory activity. The compound demonstrated a competitive inhibition profile with an IC50 value indicative of its potency compared to other known inhibitors. This study underscores the importance of structural features in modulating enzyme interactions.

Anticancer Activity Evaluation

In vitro studies assessing the anticancer activity of 4-cyclopropanecarbonylbenzoic acid showed that it effectively reduced cell viability in several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases, highlighting its potential as a lead compound for further development .

Anti-inflammatory Mechanism Exploration

Research exploring the anti-inflammatory effects noted that treatment with 4-cyclopropanecarbonylbenzoic acid led to a decrease in pro-inflammatory cytokines in cultured macrophages. These findings suggest that this compound could be beneficial in managing conditions characterized by excessive inflammation .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 4-Cyclopropanecarbonylbenzoic acid | Carbonic anhydrase inhibitor | 15 | Significant inhibitory activity observed |

| 4-Chloro-benzoic acid | Antimicrobial | 6.25 | Effective against Gram-positive bacteria |

| 3-Chloro-4-methoxybenzoic acid | Proteasome activator | 5 | Promotes protein degradation systems |

This table summarizes key findings from various studies highlighting the biological activities of compounds related to 4-cyclopropanecarbonylbenzoic acid.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyclopropanecarbonylbenzoic acid, and how are intermediates purified?

- Methodology : Synthesis typically involves multi-step procedures, including cyclopropanation via [2+1] cycloaddition reactions using carbene precursors (e.g., diazo compounds) and transition-metal catalysts. For example, a patent application describes cyclopropane ring formation using palladium-catalyzed cross-coupling, followed by hydrolysis to yield the carboxylic acid group . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Yield optimization requires strict control of reaction temperature and stoichiometry .

Q. What analytical techniques are critical for characterizing 4-Cyclopropanecarbonylbenzoic acid?

- Methodology :

- X-ray crystallography confirms molecular geometry and hydrogen-bonding patterns. A single-crystal study reported bond lengths (C–C: 1.52–1.54 Å) and dihedral angles between the cyclopropane and benzoic acid moieties, critical for structure-activity relationships .

- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., cyclopropane protons at δ 1.2–1.8 ppm) and carbonyl resonances (δ 170–175 ppm). COSY and HSQC experiments resolve coupling patterns .

- Mass spectrometry (ESI-TOF) validates molecular weight (e.g., [M+H]+ at m/z 217.1) and fragmentation pathways .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological interactions of 4-Cyclopropanecarbonylbenzoic acid?

- Methodology :

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination. Adjust buffer pH (7.4) and pre-incubate the compound with the enzyme to assess competitive/non-competitive binding .

- Receptor binding studies : Radioligand displacement assays (e.g., GPCR targets) with tritiated ligands. Calculate Kᵢ values using Cheng-Prusoff equations .

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .

Q. How should researchers address contradictory data in reported biological activities of 4-Cyclopropanecarbonylbenzoic acid?

- Methodology :

- Assay standardization : Compare protocols for cell viability assays (e.g., incubation time, serum concentration) that may affect compound stability .

- Structural analogs : Synthesize derivatives (e.g., ester or amide variants) to isolate pharmacophores. For example, replacing the cyclopropane with a vinyl group reduces steric hindrance, altering activity .

- Meta-analysis : Use cheminformatics tools (e.g., Reaxys, SciFinder) to aggregate data across studies and identify trends in IC₅₀ values or toxicity thresholds .

Q. What computational strategies predict the structure-function relationship of 4-Cyclopropanecarbonylbenzoic acid?

- Methodology :

- Molecular docking : Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina. Parameterize the cyclopropane ring’s strain energy (ca. 27 kcal/mol) to refine binding affinity predictions .

- MD simulations : Simulate solvation dynamics in explicit water (AMBER force field) to assess conformational stability. Monitor torsional angles around the cyclopropane-carbonyl bond over 100-ns trajectories .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with anti-inflammatory activity. Validate models via leave-one-out cross-validation .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。